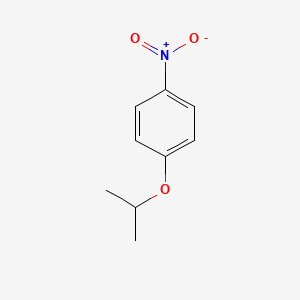

1-Isopropoxy-4-nitrobenzene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOJVDNLACMALV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504794 | |

| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26455-31-2 | |

| Record name | 1-Nitro-4-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Isopropoxy-4-nitrobenzene from 4-Nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-isopropoxy-4-nitrobenzene from 4-nitrophenol (B140041). The primary method detailed is the Williamson ether synthesis, a robust and widely adopted method for preparing ethers. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data relevant to the synthesis, purification, and characterization of the target compound.

Introduction and Reaction Overview

The synthesis of this compound, also known as isopropyl 4-nitrophenyl ether, is a classic example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this process, the hydroxyl group of 4-nitrophenol is deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks an alkyl halide, in this case, an isopropyl halide, to form the desired ether and an inorganic salt as a byproduct.[1][2]

The presence of the electron-withdrawing nitro group (-NO₂) para to the hydroxyl group increases the acidity of the phenol, facilitating its deprotonation. The general reaction scheme is illustrated below:

Reaction Scheme: 4-Nitrophenol + 2-Propyl Halide → this compound + Halide Salt

Physicochemical and Stoichiometric Data

A summary of the properties of the key reactants and the product is provided below. Accurate molar calculations are critical for achieving high yields and minimizing impurities.

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | Appearance | CAS No. |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 113-114 | Yellow crystalline solid | 100-02-7 |

| 2-Bromopropane (B125204) | C₃H₇Br | 122.99 | -89 | Colorless liquid | 75-26-3 |

| Potassium Carbonate | K₂CO₃ | 138.21 | 891 | White hygroscopic powder | 584-08-7 |

| This compound | C₉H₁₁NO₃ | 181.19 | 30 [3] | White to pale yellow solid [4][5] | 26455-31-2 [3] |

Detailed Experimental Protocol

This protocol is based on established procedures for Williamson ether synthesis involving substituted phenols.[6]

Objective: To synthesize this compound with a high yield and purity.

Materials:

-

4-Nitrophenol

-

2-Bromopropane (Isopropyl bromide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297)

-

Hexane

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for filtration (e.g., Büchner funnel)

-

Apparatus for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.0 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 4-nitrophenol (approx. 5-10 mL per gram of 4-nitrophenol).

-

Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the mixture. The suspension will form the potassium 4-nitrophenoxide in situ.

-

-

Alkylation:

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add 2-bromopropane (1.5 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature.[6]

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 20% ethyl acetate in hexane).

-

The reaction is considered complete when the 4-nitrophenol spot is no longer visible (typically 4-6 hours).[6]

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

-

Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification and Isolation:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to yield pure this compound.[6]

-

Quantitative Reaction Parameters

The following table summarizes the key quantitative parameters for the synthesis. Yields for Williamson ether syntheses of this type are typically high, often exceeding 90% under optimized conditions.[6]

| Parameter | Value/Condition | Purpose |

| Molar Ratios | ||

| 4-Nitrophenol | 1.0 eq | Limiting Reagent |

| 2-Bromopropane | 1.5 eq | Ensures complete reaction of the phenoxide |

| Potassium Carbonate | 2.0 eq | Base for deprotonation of phenol |

| Reaction Conditions | ||

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent, facilitates SN2 |

| Temperature | 60 - 70 °C | Provides activation energy for the reaction |

| Time | 4 - 6 hours | Typical duration for reaction completion |

| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture |

| Yield | ||

| Theoretical Yield | 130.2 g (per 100 g of 4-Nitrophenol) | Calculated based on 1:1 stoichiometry |

| Expected Actual Yield | >90% | Based on analogous, high-yielding reactions |

Reaction Mechanism and Workflow Diagrams

The synthesis follows a well-established SN2 mechanism, which is visualized below alongside the experimental workflow.

Caption: SN2 mechanism for the synthesis of this compound.

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

- 1. rsc.org [rsc.org]

- 2. 4-NITROPHENYL PHENYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production of Biogenic Nanoparticles for the Reduction of 4-Nitrophenol and Oxidative Laccase-Like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Isopropoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Isopropoxy-4-nitrobenzene (CAS No: 26455-31-2).[1] The document is intended for researchers, scientists, and professionals in the field of drug development and discovery. Included are summaries of its physical characteristics, solubility, and spectral data, presented in structured tables for ease of comparison. Furthermore, a detailed experimental protocol for a common synthetic route, the Williamson ether synthesis, is provided. The guide also features visual representations of the synthetic pathway and a logical workflow for its characterization, rendered using Graphviz.

Introduction

This compound is an aromatic ether derivative containing a nitro functional group. Its structure, comprising a benzene (B151609) ring substituted with an isopropoxy group and a nitro group in the para position, makes it a compound of interest in various chemical syntheses. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and influencing the overall electronic properties of the molecule. This guide aims to consolidate the available data on its physical and chemical properties to serve as a valuable resource for laboratory and research applications.

Physical Properties

The physical properties of this compound are summarized in the table below. The data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 26455-31-2 | [1] |

| Appearance | Very pale yellow solid | [2] |

| Melting Point | 30 °C | [1] |

| Purity | Min. 98.0% (GC) | [2] |

Solubility

| Solvent | Expected Solubility |

| Water | Poor |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Acetone (B3395972) | Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

Chemical Properties

Reactivity

The chemical reactivity of this compound is primarily dictated by the interplay between the isopropoxy and nitro functional groups on the benzene ring.

-

Nitro Group: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.

-

Isopropoxy Group: As an ether, the isopropoxy group is generally stable under neutral and basic conditions. However, the ether linkage can be cleaved under strongly acidic conditions, typically in the presence of strong acids like HI or HBr.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This transformation is a common and important reaction in the synthesis of aromatic amines.

Stability

This compound is a stable compound under standard laboratory conditions. However, prolonged exposure to strong oxidizing agents should be avoided. Like many nitroaromatic compounds, it may be sensitive to heat and light, and therefore should be stored in a cool, dark place. Ethers, in general, have a tendency to form explosive peroxides upon prolonged exposure to air and light. While the presence of the deactivating nitro group may mitigate this to some extent, it is good practice to handle and store the compound with this potential hazard in mind.

Spectral Data

Detailed experimental spectral data with peak assignments for this compound is not available in the public domain resources accessed. While spectra for the isomeric and structurally similar compound 1-Isopropyl-4-nitrobenzene are available, they are not directly applicable.[6][7][8][9] For a definitive structural confirmation, it is imperative for researchers to acquire and interpret their own spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectral characteristics are outlined below based on the known structure and general principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Aromatic protons ortho to the nitro group |

| ~7.0 | Doublet | 2H | Aromatic protons ortho to the isopropoxy group |

| ~4.7 | Septet | 1H | Methine proton of the isopropoxy group |

| ~1.4 | Doublet | 6H | Methyl protons of the isopropoxy group |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~162 | Aromatic carbon attached to the isopropoxy group |

| ~142 | Aromatic carbon attached to the nitro group |

| ~126 | Aromatic carbons ortho to the nitro group |

| ~115 | Aromatic carbons ortho to the isopropoxy group |

| ~72 | Methine carbon of the isopropoxy group |

| ~22 | Methyl carbons of the isopropoxy group |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |

| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~1100 | Strong | C-O stretch |

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 181, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of a methyl group (•CH₃) from the isopropyl moiety to give a fragment at m/z = 166.

-

Loss of a propylene (B89431) molecule (C₃H₆) via McLafferty rearrangement to give a fragment corresponding to 4-nitrophenol (B140041) at m/z = 139.

-

Loss of the nitro group (•NO₂) to give a fragment at m/z = 135.

-

Loss of the isopropoxy radical (•OCH(CH₃)₂) to give a nitrophenyl cation at m/z = 122.

-

Experimental Protocols

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-nitrophenol is deprotonated with a base to form the 4-nitrophenoxide, which then acts as a nucleophile to displace a halide from an isopropyl halide.

Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

4-Nitrophenol

-

2-Bromopropane (B125204) (or 2-Iodopropane)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone (or Dimethylformamide - DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable volume of anhydrous acetone (or DMF) to the flask to dissolve the reactants.

-

Addition of Alkyl Halide: While stirring the mixture, add 2-bromopropane (1.5 eq) dropwise to the flask at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-nitrophenol spot.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filtration: Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Visualizations

Williamson Ether Synthesis Pathway

Caption: Workflow for the synthesis of this compound.

Logical Workflow for Characterization

Caption: Logical workflow for the purification and characterization of this compound.

References

- 1. This compound | CAS 26455-31-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. labproinc.com [labproinc.com]

- 3. 4-Nitroanisole | 100-17-4 [chemicalbook.com]

- 4. 4-Nitroanisole, 99+% | Fisher Scientific [fishersci.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 1-ISOPROPYL-4-NITROBENZENE(1817-47-6) 13C NMR spectrum [chemicalbook.com]

- 7. 1-ISOPROPYL-4-NITROBENZENE(1817-47-6) MS spectrum [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 1-ISOPROPYL-4-NITROBENZENE(1817-47-6) 1H NMR [m.chemicalbook.com]

In-Depth Technical Guide: 1-Isopropoxy-4-nitrobenzene (CAS Number 26455-31-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Isopropoxy-4-nitrobenzene, a nitroaromatic compound with potential applications in synthetic chemistry and drug discovery. This document summarizes its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential biological relevance based on related compounds.

Chemical and Physical Properties

This compound, also known as isopropyl 4-nitrophenyl ether, is a solid organic compound.[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 26455-31-2 | [3][4] |

| Molecular Formula | C₉H₁₁NO₃ | [3][4] |

| Molecular Weight | 181.19 g/mol | [3][4] |

| Appearance | White or Colorless to Yellow to Orange powder/lump/clear liquid | |

| Melting Point | 30 °C | [3][4] |

| Purity | >98.0% (GC) | |

| Synonyms | Isopropyl 4-nitrophenyl ether, Benzene (B151609), 1-(1-methylethoxy)-4-nitro- | [3][4] |

Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-nitrophenol (B140041) (sodium 4-nitrophenoxide) acts as the nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Nitrophenol

-

Sodium hydroxide (B78521) (NaOH) or Potassium Carbonate (K₂CO₃)

-

2-Bromopropane (or 2-iodopropane)

-

Dimethylformamide (DMF) or Acetonitrile (as solvent)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine solution

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

-

Deionized water

Procedure:

-

Formation of the Alkoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile.

-

Add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) to the solution. Stir the mixture at room temperature until the 4-nitrophenol is completely deprotonated to form the sodium 4-nitrophenoxide. The reaction progress can be monitored by the color change of the solution.

-

Nucleophilic Substitution: To the solution of the alkoxide, add 2-bromopropane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-80°C and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Separate the organic layer, and wash it sequentially with deionized water and brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the Williamson ether synthesis of this compound.

Spectroscopic Data

While specific, publicly available spectra for this compound (CAS 26455-31-2) are limited, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds. Commercial suppliers confirm the structure via NMR.

¹H NMR (Predicted):

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm). The protons ortho to the nitro group will be the most deshielded (downfield), while the protons ortho to the isopropoxy group will be more shielded (upfield).

-

Isopropyl Group: A septet for the methine proton (-CH) around δ 4.6-4.8 ppm and a doublet for the six equivalent methyl protons (-CH₃) around δ 1.3-1.5 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the nitro group will be significantly downfield, as will the carbon attached to the isopropoxy group.

-

Isopropyl Group: A signal for the methine carbon around δ 70-72 ppm and a signal for the methyl carbons around δ 21-23 ppm.

FTIR (Predicted):

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.

-

C-O Stretching: A strong C-O-C ether linkage stretch is expected around 1250 cm⁻¹.

-

Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 181.

-

Fragmentation: Common fragmentation patterns would involve the loss of the isopropyl group ([M-43]⁺), the nitro group ([M-46]⁺), and potentially the entire isopropoxy group.

Potential Biological Activity and Applications in Drug Discovery

While there is a lack of specific biological data for this compound in the public domain, the broader class of nitroaromatic compounds is known to exhibit a wide range of biological activities.[9] These compounds are recognized as important scaffolds in medicinal chemistry.

Antimicrobial Potential: Nitro-containing molecules are key components in several antimicrobial drugs. Their mechanism of action often involves the reduction of the nitro group within the target microorganism to produce reactive nitrogen species that can damage DNA and other vital cellular components. A related compound, isopropoxy benzene guanidine, has demonstrated potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[3] This suggests that the isopropoxy-nitrobenzene scaffold may be a promising starting point for the development of new antibacterial agents.

Cytotoxicity and Anticancer Research: Nitrobenzene (B124822) and its derivatives have been studied for their cytotoxic effects.[10] The nitro group can be bioreduced in hypoxic environments, which are characteristic of solid tumors, to generate cytotoxic species. This property makes nitroaromatic compounds interesting candidates for the development of hypoxia-activated prodrugs for cancer therapy.

Signaling Pathway Interactions: The precise signaling pathways that this compound might modulate are currently unknown. However, based on the activities of other nitroaromatic compounds, potential interactions could involve pathways related to oxidative stress, DNA damage response, and cellular metabolism. Further research is required to elucidate any specific molecular targets and signaling cascades affected by this compound.

Diagram of a General Proposed Mechanism of Action for Nitroaromatic Compounds:

References

- 1. 1-ISOPROPYL-4-NITROBENZENE(1817-47-6) 1H NMR [m.chemicalbook.com]

- 2. labproinc.com [labproinc.com]

- 3. Frontiers | Isopropoxy Benzene Guanidine Kills Staphylococcus aureus Without Detectable Resistance [frontiersin.org]

- 4. This compound | CAS 26455-31-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. byjus.com [byjus.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Williamson_ether_synthesis [chemeurope.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. [A study on mechanism for cytotoxicity of nitrobenzene to hepatocarcinoma cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Isopropoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-isopropoxy-4-nitrobenzene. This document details the expected chemical shifts and coupling patterns and provides a foundational experimental protocol for acquiring such spectra. The information herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and materials science in the identification and characterization of this compound.

Molecular Structure and NMR-Active Nuclei

This compound possesses a distinct molecular structure that gives rise to a characteristic NMR signature. The molecule contains a substituted benzene (B151609) ring and an isopropoxy group. For the purpose of ¹H and ¹³C NMR spectroscopy, the key nuclei of interest are the protons (¹H) and carbon-13 isotopes (¹³C) distributed throughout the molecule. The symmetry of the para-substituted benzene ring and the unique environment of the isopropoxy group are the primary determinants of the resulting NMR spectra.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 1-Isopropoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of 1-isopropoxy-4-nitrobenzene. It details the predicted characteristic vibrational frequencies, a thorough experimental protocol for obtaining the spectrum, and a logical workflow for the analysis. This document serves as a vital resource for the structural elucidation and characterization of this and similar aromatic nitro compounds.

Predicted Infrared Absorption Data

While an experimental spectrum for this compound is not publicly available, a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups provides a strong foundation for spectral interpretation. The key functional groups are the aromatic nitro group (-NO₂), the isopropyl ether group (-O-CH(CH₃)₂), and the para-substituted benzene (B151609) ring.

The following table summarizes the expected prominent absorption bands in the infrared spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~2985 - 2965 | Strong | Asymmetric C-H Stretch | -CH₃ (Isopropyl) |

| ~2940 - 2920 | Medium | C-H Stretch | -CH (Isopropyl) |

| ~2880 - 2860 | Medium | Symmetric C-H Stretch | -CH₃ (Isopropyl) |

| ~1600, ~1580, ~1475 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1525 - 1475 | Very Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~1470 - 1450 | Medium | Asymmetric C-H Bend | -CH₃ (Isopropyl) |

| ~1390, ~1370 | Medium-Weak | Symmetric C-H Bend (doublet) | Isopropyl Group |

| ~1355 - 1315 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~1260 - 1240 | Strong | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1075 - 1020 | Medium | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~860 - 840 | Strong | C-H Out-of-Plane Bend | 1,4-disubstituted (para) |

| ~850 | Medium | C-N Stretch | C-NO₂ |

Experimental Protocol: FTIR Spectroscopy

This section details the methodology for obtaining a high-quality FTIR spectrum of this compound, which is a solid at room temperature. The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

2.1. Instrumentation

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

2.2. Sample Preparation

-

Ensure the ATR crystal is impeccably clean. Clean the crystal surface with a soft, lint-free cloth soaked in a volatile solvent such as isopropanol (B130326) or ethanol, and allow it to dry completely.

-

Obtain a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Place a small amount of solid this compound onto the center of the ATR crystal.

-

Engage the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the solid and the crystal surface.

2.3. Data Acquisition

-

Acquire the FTIR spectrum of the sample. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

-

To achieve a good signal-to-noise ratio, co-add a sufficient number of scans (typically 16 to 32).

-

The resulting spectrum should be displayed in terms of transmittance or absorbance.

2.4. Post-Acquisition Processing

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

If necessary, perform a baseline correction to ensure that the peaks originate from a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of this compound, from initial sample handling to final spectral interpretation.

An In-depth Technical Guide to the Mass Spectrometry of 1-Isopropoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-isopropoxy-4-nitrobenzene, a nitroaromatic compound of interest in various chemical and pharmaceutical research domains. This document details the expected fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, and outlines a general experimental protocol for its analysis.

Introduction

This compound (also known as p-nitroisopropylbenzene) is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of approximately 181.19 g/mol .[1][2] Mass spectrometry is a critical analytical technique for the unambiguous identification and structural elucidation of such compounds. This guide focuses on the behavior of this compound under electron ionization mass spectrometry (EI-MS), a common technique for the analysis of volatile and semi-volatile organic molecules.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The quantitative data from a typical EI-MS analysis is summarized in Table 1.

Table 1: Mass Spectral Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 181 | 35.2 | [C₉H₁₁NO₃]⁺• (Molecular Ion) |

| 166 | 4.1 | [C₈H₈NO₃]⁺ |

| 150 | 100.0 | [C₉H₁₀O₂]⁺• |

| 135 | Not Reported | [C₉H₁₁O]⁺ |

| 120 | 17.7 | [C₇H₆NO]⁺ |

| 104 | 27.4 | [C₇H₆O]⁺• |

| 92 | 19.7 | [C₆H₆N]⁺ |

| 77 | 18.5 | [C₆H₅]⁺ |

Note: Data is adapted from the mass spectrum of 1-isopropyl-4-nitrobenzene, which is structurally synonymous with this compound.

Fragmentation Pathway Analysis

The fragmentation of the this compound molecular ion ([C₉H₁₁NO₃]⁺•) is driven by the presence of the nitro group and the isopropoxy substituent on the aromatic ring. The major fragmentation pathways are described below and visualized in the accompanying diagram.

Upon electron ionization, the molecule loses an electron to form the molecular ion at m/z 181. The primary fragmentation routes include:

-

Loss of a Methyl Radical: Cleavage of a C-C bond in the isopropyl group can lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 166.

-

Loss of Nitric Oxide: A common fragmentation pathway for nitroaromatic compounds is the loss of a neutral nitric oxide molecule (•NO), leading to the formation of the base peak at m/z 150.

-

Loss of a Nitro Group: Cleavage of the C-N bond can result in the loss of the nitro group (•NO₂), producing a fragment ion at m/z 135.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation, leading to the formation of smaller, stable ions such as the phenyl cation at m/z 77.

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Experimental Protocols

A general experimental protocol for the analysis of this compound by gas chromatography-mass spectrometry (GC-MS) is provided below. This protocol can be adapted based on the specific instrumentation and analytical requirements.

4.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as methanol (B129727) or acetonitrile.

-

Working Solutions: Prepare a series of working solutions of varying concentrations by serial dilution of the stock solution. The concentration range should be appropriate for the sensitivity of the mass spectrometer.

4.2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source is required.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector: Set the injector temperature to 250 °C.

-

Injection Volume: Inject 1 µL of the sample solution in splitless mode.

-

Carrier Gas: Use helium as the carrier gas at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase the temperature to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: Set the ion source temperature to 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Scan Rate: Acquire data at a scan rate of at least 2 scans/second.

-

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry of this compound provides a reliable method for its identification and structural characterization. The fragmentation pattern, dominated by the loss of nitric oxide, is characteristic of nitroaromatic compounds. The experimental protocol outlined in this guide serves as a starting point for developing robust analytical methods for this compound in various research and development settings.

References

Solubility of 1-Isopropoxy-4-nitrobenzene in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-isopropoxy-4-nitrobenzene. Due to the absence of specific quantitative solubility data in publicly accessible literature, this guide synthesizes information from structurally analogous compounds to establish a qualitative solubility profile. Furthermore, it presents a detailed experimental protocol for the gravimetric determination of solubility and includes a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for laboratory researchers and professionals in the field of drug development who are handling this compound.

Introduction

This compound is an aromatic ether derivative with potential applications in organic synthesis and as an intermediate in the manufacturing of various specialty chemicals. A thorough understanding of its solubility in common organic solvents is fundamental for its effective use in reaction design, purification processes such as crystallization, and formulation development. This guide aims to provide a foundational understanding of its solubility behavior and a practical framework for its experimental determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The structure of this compound, featuring a polar nitro group and a larger, non-polar isopropoxy group attached to a benzene (B151609) ring, suggests a nuanced solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | |

| CAS Number | 26455-31-2 | |

| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | |

| Melting Point | 30 °C | |

| Boiling Point | 276-277 °C |

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound is anticipated to exhibit good solubility in a range of common organic solvents. The presence of the aromatic ring and the isopropoxy group contributes to its affinity for non-polar and moderately polar solvents. The polar nitro group may enhance solubility in polar aprotic solvents.

Expected Solubility in Common Organic Solvents:

-

High Solubility: Expected in aromatic hydrocarbons (e.g., benzene, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., acetone, ethyl acetate, N,N-dimethylformamide).

-

Moderate to Good Solubility: Expected in alcohols (e.g., methanol, ethanol, isopropanol) and ethers (e.g., diethyl ether, tetrahydrofuran).

-

Low to Negligible Solubility: Expected in highly polar protic solvents like water and non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

This qualitative assessment is supported by the reported solubility of analogous compounds. For instance, 4-nitroanisole (B1192098) is soluble in alcohol and ether, while being insoluble in water. Similarly, 4-nitrophenetole (B1664618) is soluble in hot alcohol, diethyl ether, acetone, and benzene, with slight solubility in water.

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent. The following protocol outlines the steps for determining the solubility of this compound.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled water bath or shaker

-

Sealed glass vials

-

Calibrated thermometer

-

Syringe with a filter attachment

-

Pre-weighed evaporation dishes or vials

-

Vacuum oven or desiccator

4.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled water bath or shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Cease agitation and allow the undissolved solid to settle to the bottom of the vial, leaving a clear supernatant.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed evaporation dish. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a suitable temperature below the compound's boiling point) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of supernatant collected) x 100

Alternatively, if the mass of the supernatant is recorded:

Solubility ( g/100 g of solvent) = (Mass of dried solute / (Mass of supernatant - Mass of dried solute)) x 100

4.3. Experimental Workflow Diagram

A Technical Guide to the Williamson Ether Synthesis for Aromatic Ethers

For Researchers, Scientists, and Drug Development Professionals

The Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850, remains a prevalent and versatile method for the synthesis of both symmetrical and asymmetrical ethers.[1][2] This guide provides an in-depth technical overview of the Williamson ether synthesis, with a specific focus on its application in the preparation of aromatic ethers—a critical functional group in pharmaceuticals and other advanced materials.[3]

Core Principles and Reaction Mechanism

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[2] For the synthesis of aromatic ethers, the reaction proceeds in two primary steps:

-

Deprotonation: A phenolic starting material is deprotonated by a suitable base to form a highly nucleophilic phenoxide ion.[4] Phenols are more acidic than aliphatic alcohols, allowing for the use of weaker bases.[4]

-

Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking a primary alkyl halide (or other substrate with a good leaving group, such as a tosylate) in a concerted SN2 mechanism.[2][5] This backside attack displaces the halide, forming the aryl ether and a salt byproduct.[5]

The choice of reactants is crucial: the reaction is most efficient with methyl or primary alkyl halides.[6] Secondary and tertiary alkyl halides are prone to competing E2 elimination reactions, which significantly reduces the yield of the desired ether product.[5][7]

Caption: General reaction mechanism of the Williamson ether synthesis for aromatic ethers.

Key Reaction Components and Conditions

The success of the synthesis hinges on the appropriate selection of the base, solvent, and alkylating agent.

-

Bases: For aryl ether synthesis, common bases include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH).[8] Stronger bases like sodium hydride (NaH) can be used but may increase side reactions.[4]

-

Solvents: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are preferred as they do not solvate the nucleophile excessively, thus accelerating the reaction rate.[2][9]

-

Reaction Conditions: A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours.[2][10] Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times and, in some cases, improve yields.[2][11]

Experimental Protocols

Below are two detailed protocols for the synthesis of phenacetin (B1679774), a common analgesic, from acetaminophen, illustrating the practical application of the Williamson ether synthesis.

Protocol 1: Conventional Reflux Method

This protocol is adapted from common undergraduate and industrial laboratory procedures.[12][13]

-

Reactants and Reagents:

-

Acetaminophen (1.0 eq.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.3-1.5 eq., finely pulverized)[1][14]

-

Iodoethane (B44018) or Ethyl Iodide (1.2-1.5 eq.)[12][13]

-

5% Sodium Hydroxide (NaOH) solution

-

tert-Butyl Methyl Ether (TBME) or Dichloromethane (DCM) (Extraction Solvent)[12][13]

-

Brine

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)[13]

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetaminophen, potassium carbonate, and 2-butanone.[13]

-

Add iodoethane to the suspension.[13]

-

Heat the mixture to reflux with vigorous stirring for approximately 1 hour.[12][13] The timing should begin once reflux is established.

-

After cooling to room temperature, add water and transfer the mixture to a separatory funnel.[1][14]

-

Extract the aqueous layer multiple times with the chosen organic solvent (e.g., TBME).[13]

-

Combine the organic layers and wash with 5% NaOH solution to remove any unreacted acetaminophen, followed by a wash with brine.[13]

-

Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂), filter, and remove the solvent under reduced pressure to yield crude phenacetin.[13]

-

Purify the product by recrystallization, typically from a mixed solvent system like ethanol (B145695)/hexane or ethyl acetate/hexane.[1][4]

-

Protocol 2: Sodium Ethoxide Method

This method involves the pre-formation of the phenoxide using metallic sodium.[15]

-

Reactants and Reagents:

-

Paracetamol (Acetaminophen) (1.0 eq.)

-

Ethanol (Solvent)

-

Metallic Sodium (Na) (1.1 eq.)

-

Ethyl Iodide (1.1 eq.)

-

-

Procedure:

-

In a round-bottom flask under a reflux condenser, carefully add metallic sodium to ethanol and heat under reflux for 15 minutes until all the sodium has reacted to form sodium ethoxide.[15]

-

Cool the flask to room temperature and add the paracetamol.[15]

-

Add ethyl iodide and heat the mixture under reflux for 1 hour.[15]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[15]

-

Once complete, cool the flask in an ice bath and add water to precipitate the crude phenacetin crystals.[15]

-

Collect the crystals by vacuum filtration, washing with cold water.[15]

-

Dry the product in an oven and perform a final purification by recrystallization from hot water.[15]

-

Caption: A generalized experimental workflow for the Williamson ether synthesis.

Data Presentation: Comparative Analysis

The following tables summarize typical reaction parameters and their effects on yield, providing a basis for experimental design and optimization.

Table 1: Effect of Base and Solvent on Aryl Ether Yield

| Phenol Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenol | Ethyl Bromide | K₂CO₃ | Acetone | Reflux | 8 | ~85 |

| 4-Nitrophenol | Benzyl Bromide | NaOH | DMF | 80 | 2 | >95 |

| Acetaminophen | Ethyl Iodide | K₂CO₃ | 2-Butanone | Reflux | 1 | ~70-90[12][13] |

| Salicylaldehyde | Chloroacetic acid | NaOH | Water | 100 | 1 | ~60 |

Table 2: Substrate Scope and Limitations

| Alkylating Agent Type | Reactivity in Williamson Synthesis | Primary Competing Reaction |

| Methyl Halide/Tosylate | Excellent | SN2 (Desired) |

| Primary Alkyl Halide | Good | SN2 (Desired) |

| Secondary Alkyl Halide | Poor to Moderate | E2 Elimination (Major)[5] |

| Tertiary Alkyl Halide | Extremely Poor | E2 Elimination (Exclusive)[9] |

| Aryl Halide (Unactivated) | Non-reactive | No Reaction (Requires Ullmann Condensation)[6][16] |

Challenges and Competing Reactions

While robust, the Williamson synthesis is not without its limitations, particularly in the context of aromatic ethers.

-

E2 Elimination: As noted, secondary and tertiary alkyl halides will preferentially undergo elimination in the presence of the basic phenoxide, leading to the formation of alkenes instead of ethers.[7][9]

-

C-Alkylation vs. O-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom on the aromatic ring.[2][8] While O-alkylation is generally favored, C-alkylation can become a significant side reaction depending on the solvent and counter-ion.

-

Diaryl Ether Synthesis: The direct synthesis of diaryl ethers (Ar-O-Ar') from a phenoxide and an unactivated aryl halide is not feasible via the Williamson SN2 pathway.[16] This transformation requires alternative methods, such as the copper-catalyzed Ullmann condensation.[16]

Caption: Competing reaction pathways in the Williamson ether synthesis.

Modern Variations: Phase-Transfer Catalysis

In industrial applications, phase-transfer catalysis (PTC) is often employed to facilitate the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide.[2] A quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) transfers the phenoxide ion from the aqueous phase to the organic phase, where it can react with the alkyl halide, accelerating the reaction and simplifying the workup.

Conclusion

The Williamson ether synthesis is a powerful and adaptable tool for the preparation of aromatic ethers, crucial for research and development in the pharmaceutical and materials science sectors. A thorough understanding of its mechanism, optimal conditions, and inherent limitations is essential for its successful application. By carefully selecting the base, solvent, and a primary alkylating agent, researchers can achieve high yields of the desired aryl ether products. For more challenging transformations, such as the synthesis of diaryl ethers, alternative catalytic methods must be employed.

References

- 1. studylib.net [studylib.net]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. francis-press.com [francis-press.com]

- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Explain Williamson synthesis to prepare ether and state the limitation of.. [askfilo.com]

- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 8. jk-sci.com [jk-sci.com]

- 9. benchchem.com [benchchem.com]

- 10. byjus.com [byjus.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. gold-chemistry.org [gold-chemistry.org]

- 15. books.rsc.org [books.rsc.org]

- 16. benchchem.com [benchchem.com]

Nitration of Isopropyl Benzene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the experimental procedures for the nitration of isopropyl benzene (B151609) (cumene), a critical reaction in organic synthesis for the production of nitro-isopropyl benzene isomers. These isomers are valuable intermediates in the manufacturing of various chemicals, including dyes, pharmaceuticals, and agrochemicals. This document outlines detailed methodologies, presents quantitative data in a structured format, and illustrates the experimental workflow.

Core Principles

The nitration of isopropyl benzene is a classic example of an electrophilic aromatic substitution reaction. The isopropyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect. The reaction typically involves the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, which then acts as the electrophile attacking the electron-rich benzene ring of isopropyl benzene.

The reaction yields a mixture of isomeric products, primarily para-nitroisopropylbenzene and ortho-nitroisopropylbenzene, with a smaller amount of the meta-isomer. The ratio of these isomers is influenced by steric hindrance from the bulky isopropyl group, which favors the formation of the para product.

Experimental Data Summary

The following tables summarize quantitative data from various experimental protocols for the nitration of isopropyl benzene.

Table 1: Reactant Quantities and Ratios

| Protocol | Isopropyl Benzene | Nitrating Agent | Solvent | Reference |

| Mixed Acid Nitration | 1 mL | 1 mL conc. HNO₃ + 1 mL conc. H₂SO₄ | 5 mL CH₂Cl₂ | [1] |

| Industrial Process | Not specified | 27-32% (w/w) HNO₃, 56-60% (w/w) H₂SO₄, 8-17% (w/w) H₂O | None | [2] |

| Solid Acid Catalyst | Not specified | 70% HNO₃ | Ethylene dichloride | [3] |

Table 2: Reaction Conditions and Product Distribution

| Protocol | Temperature | Reaction Time | Product Distribution (p:o:m) | Conversion/Yield | Reference |

| Mixed Acid Nitration | Ice bath, then room temp. | 1 hour | p/o ratio determined by ¹H NMR | Not specified | [1] |

| Industrial Process | Controlled (exothermic) | Not specified | 68% p, 24-28% o, 1-2% m | Up to 99% conversion | [2] |

| **Solid Acid Catalyst (MoO₃/SiO₂) ** | Not specified | Not specified | 68% selectivity for 4-nitrocumene | 62% conversion | [3] |

Detailed Experimental Protocols

Laboratory Scale Mixed Acid Nitration

This protocol is adapted from a typical undergraduate organic chemistry laboratory procedure.[1]

Materials:

-

Isopropyl benzene (1 mL)

-

Concentrated nitric acid (1 mL)

-

Concentrated sulfuric acid (1 mL)

-

Methylene (B1212753) chloride (CH₂Cl₂) (15 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round bottom flask

Procedure:

-

Preparation of the Nitrating Mixture: In a small flask, carefully add 1 mL of concentrated sulfuric acid dropwise to 1 mL of concentrated nitric acid while cooling the mixture in an ice bath and stirring.

-

Reaction Setup: Dissolve 1 mL of isopropyl benzene in 5 mL of methylene chloride in a separate flask equipped with a magnetic stirrer.

-

Nitration Reaction: Slowly add the prepared nitrating mixture in small portions to the stirred solution of isopropyl benzene. Maintain the temperature with the ice bath as the reaction is exothermic.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture vigorously for 1 hour at room temperature.

-

Work-up: Add 10 mL of fresh methylene chloride to the reaction mixture. Transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer successively with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.

-

Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent by rotary evaporation to obtain the crude product mixture of nitroisopropylbenzene isomers.

Industrial Nitration Process Overview

This section describes a typical industrial approach to the nitration of cumene (B47948).[2]

Raw Materials:

-

Cumene

-

Mixed acid: 56–60% (w/w) H₂SO₄, 27–32% (w/w) HNO₃, and 8–17% (w/w) H₂O

Procedure:

-

Reactor Charging: The reaction is conducted in either batch or continuous reactors. The mixed acid is prepared separately and then treated with cumene.

-

Reaction Control: The reaction is highly exothermic, and the temperature is carefully controlled. The reaction mixture forms two phases, making efficient mixing crucial for the reaction rate.

-

Product Formation: The nitration yields a mixture of isomers, with the primary product being p-nitrocumene (around 68%), followed by o-nitrocumene (24-28%), and minor amounts of m-nitrocumene (1-2%) and dinitrocumenes (1-2%).

-

Conversion Management: To minimize the formation of explosive dinitrocumenes, the conversion of cumene is often limited to around 90% in industrial settings. Unreacted cumene is typically recycled back into the reactor.

-

Separation: The resulting mixture of nitrocumene isomers is then subjected to further processing, such as hydrogenation to cumidines, followed by separation of the isomers via vacuum distillation.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key steps in the nitration of isopropyl benzene.

Caption: Experimental workflow for the nitration of isopropyl benzene.

Caption: Mechanism of electrophilic aromatic nitration of isopropyl benzene.

References

In-Depth Technical Guide on the Safety and Handling of 1-Isopropoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Isopropoxy-4-nitrobenzene (CAS No. 26455-31-2), a chemical intermediate used in various research and development applications. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related nitroaromatic compounds to provide a thorough overview of potential hazards.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 26455-31-2 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | White or Colorless to Yellow to Orange powder to lump to clear liquid | [2] |

| Melting Point | 30 °C | [1][3] |

| Boiling Point | 276-277 °C | [3] |

| Flash Point | 30 °C | [1] |

| Density | 1.141 ± 0.06 g/cm³ | [3] |

| Synonyms | Isopropyl 4-Nitrophenyl Ether | [2] |

Hazard Identification and GHS Classification

The official GHS classification for this compound is not consistently reported across all sources. However, based on the known hazards of structurally similar nitroaromatic compounds, it should be handled with caution. The European Chemicals Agency (ECHA) indicates that according to CLP notifications, this substance is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation, skin irritation, and may cause respiratory irritation.[4]

For the closely related isomer, 1-Isopropyl-4-nitrobenzene, the following hazard classifications are reported:

-

Irritating to eyes, respiratory system, and skin.[5]

Given the potential for toxicity associated with the nitroaromatic functional group, it is prudent to handle this compound as a hazardous substance.

Toxicological Information

| Endpoint | Value | Species | Reference |

| Nitrobenzene Oral LD50 | 349 - 588 mg/kg | Rat | [6][7] |

| Nitrobenzene Dermal LD50 | 760 - 2100 mg/kg | Rabbit, Rat | [6][8][9] |

| Nitrobenzene Inhalation LC50 | 556 ppm / 4H | Rat | [6] |

| 1-Ethoxy-4-nitrobenzene Oral LD50 | 3300 mg/kg | Rat | [10] |

The primary mechanism of toxicity for nitroaromatic compounds involves the enzymatic reduction of the nitro group to form reactive intermediates, such as nitroso and hydroxylamino derivatives.[8] These intermediates can lead to oxidative stress, methemoglobinemia, and cellular damage.[8]

Potential Signaling Pathway of Nitroaromatic Compound Toxicity

The following diagram illustrates the general metabolic activation of nitroaromatic compounds and the subsequent induction of cellular stress pathways.

Caption: Metabolic activation of nitroaromatic compounds and induction of oxidative stress.

Handling and Storage

Precautions for Safe Handling:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[11]

-

Do not eat, drink, or smoke when using this product.[11]

-

Wash hands thoroughly after handling.[11]

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[11]

Conditions for Safe Storage:

-

Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[11][12]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Protect from moisture.[13]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when handling this compound.

| PPE Category | Item | Specifications |

| Eye/Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing or dust generation. |

| Hand Protection | Chemical-resistant gloves | Nitrile, polychloroprene, butyl rubber, or fluorinated rubber gloves are suitable. Inspect gloves for integrity before each use. |

| Body Protection | Laboratory coat | Should be fully buttoned. An impervious apron is also recommended. |

| Respiratory Protection | Dust mask or respirator | Use a NIOSH-approved particulate respirator (e.g., N95) if there is a risk of inhaling dust, especially during spill cleanup or when handling large quantities. |

First Aid Measures

In the event of exposure, immediate action is critical. The following diagram outlines the appropriate first aid response.

Caption: First aid procedures for exposure to this compound.

Detailed First Aid Procedures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][14]

-

Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[11]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

-

Cell Seeding: Plate cells (e.g., HepG2, A549) in a 96-well plate at a suitable density and allow them to attach overnight.[15]

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).[16]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[16]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Oxidative Stress Assay (Measurement of Intracellular ROS)

This assay detects the generation of reactive oxygen species (ROS) within cells.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the cytotoxicity assay protocol.

-

Probe Loading: After the treatment period, remove the medium and incubate the cells with a fluorescent ROS probe (e.g., DCFH-DA) in a suitable buffer.[12]

-

Incubation: Incubate the cells in the dark to allow the probe to be taken up and deacetylated.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.[12]

-

Data Analysis: Quantify the relative fluorescence units (RFU) to determine the level of intracellular ROS.

Glutathione (B108866) (GSH) Assay

This assay measures the levels of reduced glutathione, a key intracellular antioxidant.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the cytotoxicity assay protocol.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable buffer.[17]

-

Assay Reaction: Use a commercial glutathione assay kit. Typically, the cell lysate is mixed with a reagent containing DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), which reacts with GSH to produce a colored product.[17]

-

Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 412 nm).[18]

-

Data Analysis: Quantify the GSH concentration based on a standard curve generated with known concentrations of GSH.[17]

Accidental Release Measures

-

Personal Precautions: Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[12]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[11]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[12]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[11][12]

-

Specific Hazards: During combustion, may emit irritant fumes and toxic gases such as nitrogen oxides.[12]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.[11][12]

Disposal Considerations

Dispose of this chemical in accordance with federal, state, and local regulations. The material may be sent to a licensed chemical destruction plant.[11]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should consult the SDS for this compound from their supplier and follow all applicable safety regulations.

References

- 1. Nitrobenzene - IDLH | NIOSH | CDC [cdc.gov]

- 2. labtoo.com [labtoo.com]

- 3. assaygenie.com [assaygenie.com]

- 4. echa.europa.eu [echa.europa.eu]

- 5. nj.gov [nj.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. gov.uk [gov.uk]

- 9. cdc.gov [cdc.gov]

- 10. 1-Ethoxy-4-nitrobenzene | CAS#:100-29-8 | Chemsrc [chemsrc.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. GSH-Glo™ Glutathione Assay Protocol [promega.com]

- 14. Nitrate Reductase - Assay | Worthington Biochemical [worthington-biochem.com]

- 15. Evaluation of structural, spectral characterization and <i><i>in vitro</i></i> cytotoxic activity studies of some polycyclic aromatic compounds - Arabian Journal of Chemistry [arabjchem.org]

- 16. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hep G2 Hepatocyte Glutathione Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Molecular structure and weight of 1-Isopropoxy-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of 1-Isopropoxy-4-nitrobenzene. The information is curated for professionals in research and development who require detailed technical data and experimental insights.

Molecular Structure and Properties

This compound, also known as Isopropyl 4-Nitrophenyl Ether, is an aromatic ether with the chemical formula C₉H₁₁NO₃. Its structure consists of a benzene (B151609) ring substituted with a nitro group at the para position (C4) and an isopropoxy group at the C1 position.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][3] |

| CAS Number | 26455-31-2 | [1][3] |

| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear liquid | [4] |

| Melting Point | 30 °C | [1][3] |

| Boiling Point | 276-277 °C | [3] |

| Density | 1.141 ± 0.06 g/cm³ | [3] |

| Purity | >98.0% (by GC) | [4] |

Synthesis and Characterization

The primary route for synthesizing this compound is through the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol (alkoxide) with an organohalide. In this case, 4-nitrophenol (B140041) is reacted with an isopropyl halide.

Experimental Workflow: Synthesis and Characterization

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

1. Synthesis via Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis, a widely used method for preparing ethers.

-

Materials: 4-nitrophenol, isopropyl bromide (or iodide), a strong base (e.g., sodium hydride or potassium carbonate), and a suitable aprotic solvent (e.g., DMF or acetone).

-

Procedure:

-

Dissolve 4-nitrophenol in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the strong base portion-wise to the solution at room temperature to deprotonate the phenol, forming the 4-nitrophenoxide.

-

Add isopropyl bromide to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up:

-

Carefully quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt like sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

2. Purification

The crude this compound can be purified using standard laboratory techniques.

-

Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain a pure crystalline product.

-

Column Chromatography: For liquid or oily crude products, purification by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is effective.

3. Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons of the isopropoxy group. The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon atoms in the molecule, including the aromatic carbons and the carbons of the isopropoxy group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the nitro group (typically strong asymmetric and symmetric stretches around 1520 cm⁻¹ and 1345 cm⁻¹), the C-O-C ether linkage, and the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (181.19 g/mol ).

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activity or signaling pathways of this compound. It is primarily utilized as a chemical intermediate in organic synthesis. Its functional groups, the nitro group and the ether linkage on an aromatic ring, make it a versatile building block for the synthesis of more complex molecules, potentially including pharmaceuticals and other specialty chemicals. Further research is required to explore any potential biological effects of this compound.

References

Methodological & Application

Application Notes and Protocols: Reduction of 1-Isopropoxy-4-nitrobenzene to 4-isopropoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 1-isopropoxy-4-nitrobenzene to the corresponding amine, 4-isopropoxyaniline (B1293747). 4-Isopropoxyaniline is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The protocols outlined below describe three common and effective reduction methods: catalytic hydrogenation, reduction with iron in acidic medium, and reduction using sodium sulfide (B99878) (Zinin Reduction). Each method's advantages, typical reaction parameters, and expected outcomes are presented to assist researchers in selecting the most suitable procedure for their specific needs.

Introduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a primary route to aromatic amines. These amines are crucial building blocks in the pharmaceutical, agrochemical, and dye industries. The target molecule, 4-isopropoxyaniline, can be synthesized from this compound through the reduction of the nitro group. The choice of reduction method can be critical, depending on the presence of other functional groups in the molecule and the desired scale of the reaction. This document details three robust methods for this conversion.

Chemical Reaction

Caption: General reaction scheme for the reduction of this compound.

Comparative Data of Reduction Methods

The following table summarizes the typical reaction conditions and yields for the different methods described in this document. The data is compiled from general procedures for nitroarene reductions and may require optimization for this specific substrate.

| Method | Reducing Agent(s) | Catalyst | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Catalytic Hydrogenation | H₂ (gas) | Pd/C | Ethanol (B145695), Methanol | 25 - 50 | 1 - 4 | >95 |